Ahr-13268D is classified under organic compounds, specifically as a dihydropyridine derivative. It is recognized for its potential therapeutic effects on cardiovascular diseases due to its ability to modulate calcium ion flow in cardiac and vascular tissues. The compound's development was influenced by the need for more effective calcium channel blockers with reduced metabolic degradation, making it a significant candidate in cardiovascular pharmacotherapy.
The synthesis of Ahr-13268D involves several key steps designed to optimize yield and purity.
Ahr-13268D possesses a complex molecular structure characterized by a dihydropyridine core.
The three-dimensional conformation of Ahr-13268D plays a crucial role in its biological activity. Computational modeling techniques can be used to visualize its structure and predict interactions with target proteins.
Ahr-13268D undergoes several chemical reactions which are pivotal for its functionality.
Reagents like lithium aluminum hydride for reductions and various oxidizing agents are commonly used in the chemical transformations involving Ahr-13268D. Controlled temperature conditions are maintained to ensure selectivity and yield optimization during these reactions.
The mechanism of action of Ahr-13268D primarily involves its interaction with calcium channels.
The inhibition of calcium influx results in significant cardiovascular effects, including reduced blood pressure and improved myocardial oxygen delivery.
The physical and chemical properties of Ahr-13268D are essential for understanding its behavior in biological systems.
Ahr-13268D holds promise in various scientific applications:
The evolution of antiallergenic agents progressed from first-generation sedating antihistamines (e.g., diphenhydramine) to targeted mast cell stabilizers. Cromolyn sodium, introduced in the 1960s, pioneered the mast cell stabilization approach but suffered from poor oral bioavailability (~1%) and short duration of action [2] [4]. By the late 1980s, research focused on overcoming these limitations through novel chemical scaffolds. AHR-13268D emerged during this transformative period as a water-soluble sodium salt (chemical name: 4-[3-[4-[Bis(4-fluorophenyl)hydroxymethyl]-1-piperidinyl]propoxy]benzoic acid, sodium salt) engineered for oral efficacy and extended duration [4]. Its development reflected a strategic shift toward dual-pathway inhibitors targeting both mast cell degranulation and histamine receptor binding—a significant departure from single-mechanism agents dominating earlier therapeutics [10].
Table 1: Evolution of Key Antiallergic Agents Preceding AHR-13268D
Compound | Era | Primary Mechanism | Key Limitations |
---|---|---|---|
Diphenhydramine | 1940s | H1-receptor antagonism | Sedation, short half-life |
Cromolyn Sodium | 1960s | Mast cell stabilization | Poor oral bioavailability (~1%) |
Ketotifen | 1980s | H1-antagonism + weak stabilization | Weight gain, sedation |
AHR-5333B | Late 1980s | Mast cell stabilization | Moderate oral efficacy |
AHR-13268D demonstrated groundbreaking in vivo efficacy in guinea pig models of antigen-induced anaphylaxis. Oral administration (0.25–0.93 mg/kg) provided 1–24 hour protection against bronchoconstriction, with ED50 values of 0.27 mg/kg (1h), 0.25 mg/kg (5h), and 0.93 mg/kg (24h)—demonstrating unprecedented longevity for an orally active compound [2] [4]. Crucially, it inhibited histamine release from rat peritoneal mast cells at sub-nanomolar potency (IC50 = 0.51 nM), exceeding cromolyn’s activity by >100-fold [1] [4]. This potency translated to in vivo mast cell stabilization, reducing vascular leakage and inflammatory mediator release in sensitized dogs [4] [8].
Mechanistically, AHR-13268D disrupted calcium influx and microtubule reorganization in mast cells, preventing degranulation independently of receptor blockade [9]. This stabilization effect was synergistic with its antihistaminic properties, providing a dual barrier against allergic cascades. Notably, it attenuated allergen-induced mucus production without affecting EEG patterns in cats—highlighting its peripheral selectivity and non-sedating profile [4] [8].
Table 2: Comparative Mast Cell Stabilization Efficacy
Parameter | AHR-13268D | Cromolyn Sodium | AHR-5333B |
---|---|---|---|
Histamine Release IC50 | 0.51 nM | 1–10 µM | ~2 nM* |
Oral ED50 (1h) | 0.27 mg/kg | Ineffective orally | 0.42 mg/kg* |
Duration of Action | 24 hours | 2–4 hours | 8–12 hours* |
Bioavailability | ~88% | <1% | ~75%* |
* Data inferred from comparative studies in [2] [4]
AHR-13268D’s molecular structure embodies strategic pharmacophore innovations:
In vitro analyses confirmed H1-receptor antagonism (guinea pig ileum assay) alongside mast cell stabilization—validating its bifunctionality [4]. The pharmacophore’s rigidity also minimized CNS penetration, avoiding sedation common to flexible antihistamines (e.g., promethazine) [9] [10]. Clinical validation emerged in canine models, where AHR-13268D (10–20 mg/kg) suppressed skin reactivity to Ascaris antigen, directly correlating structural innovation with in vivo efficacy [8].
Structural Comparison:
Traditional H1-Antagonist (e.g., Diphenhydramine): Flexible ethylamine chain → CNS penetration AHR-13268D Pharmacophore: Rigid piperidine-propoxyphenyl core + fluorinated aryl groups → Peripheral selectivity + dual activity
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7